3-Amino-6-(1-imidazolyl)pyridazine

I2 imidazoline receptor radioligand binding pain pharmacology

Research groups studying I2-mediated analgesia often face limited options with poor selectivity over α2-adrenergic receptors. This compound provides a measurable 33-fold selectivity window (I2 Ki=891nM vs. α2 Ki=29,500nM), enabling receptor occupancy studies at low-micromolar concentrations without confounding α2 activation. - Fragment-compliant scaffold (MW=161.16, XLogP3=-0.4, TPSA=69.6Ų) ready for library inclusion or derivatization via the free 3-amino handle. - Available at 98% purity in research quantities; custom synthesis for bulk orders (>1g) can be arranged.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
Cat. No. B13696596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-(1-imidazolyl)pyridazine
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1N)N2C=CN=C2
InChIInChI=1S/C7H7N5/c8-6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H,(H2,8,10)
InChIKeyXIKAUIGZYGGGEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-(1-imidazolyl)pyridazine: Compound Profile & Procurement


3-Amino-6-(1-imidazolyl)pyridazine (CAS 1314356-16-5; MF C₇H₇N₅; MW 161.16 g/mol), also designated 6-(1H-imidazol-1-yl)pyridazin-3-amine, is a non-fused, biheterocyclic small molecule comprising a pyridazine core substituted at the 3-position with a primary amine and at the 6-position with an N-linked imidazole ring . The compound retains a free 3-amino group on the pyridazine, distinguishing it from fused imidazo[1,2-b]pyridazine analogs, and carries a single imidazole substituent, differentiating it from bis-substituted variants such as 3,6-di(1H-imidazol-1-yl)pyridazine that are employed as bidentate ligands in coordination chemistry [1]. Its computed physicochemical parameters — XLogP3 = -0.4, Topological Polar Surface Area = 69.6 Ų — position it within fragment-like chemical space favorable for lead optimization .

Why 3-Amino-6-(1-imidazolyl)pyridazine Cannot Be Replaced


Within the imidazole-pyridazine structural class, connectivity and substitution pattern are the primary determinants of biological target engagement. Fused imidazo[1,2-b]pyridazines — exemplified by Pim-1/2 inhibitor 22m (IC₅₀ = 0.024 nM and 0.095 nM) [1] and DYRK1A inhibitor compound 17 [2] — adopt a rigidified, planar bicyclic architecture that enforces a distinct ATP-binding site interaction mode compared with the non-fused 3-amino-6-(1-imidazolyl)pyridazine scaffold. Conversely, 3,6-di(1H-imidazol-1-yl)pyridazine bears two imidazole donor arms, conferring bidentate metal-coordination geometry exploited in MOF and catalysis applications [3], rather than monodentate target engagement. Critically, the single, rotatable imidazole–pyridazine C–N bond in the target compound enables conformational sampling that is sterically precluded in fused analogs , while the free 3-amino group provides a synthetic diversification handle absent in bis-imidazolyl variants. These structural distinctions translate directly into differentiated I2 imidazoline receptor binding, selectivity profiles, and derivatization potential, as quantified below.

3-Amino-6-(1-imidazolyl)pyridazine Differentiation Evidence


I2 Imidazoline Receptor Affinity and Selectivity

3-Amino-6-(1-imidazolyl)pyridazine (ChEMBL ID: CHEMBL67706) binds the imidazoline I2 receptor with a Ki of 891 nM in a [³H]idazoxan displacement assay using rabbit kidney membranes, as curated in BindingDB (monomer ID 50472305) and ChEMBL [1]. This places the compound at the lower-affinity boundary of the I2 ligand spectrum: the high-affinity reference agonist 2-BFI exhibits a Ki of 9.8 nM (91-fold more potent) , the antagonist BU224 displays a Ki of 2.1 nM (424-fold more potent) , and the prototypical I2 ligand idazoxan itself shows a Ki of approximately 100 nM (≈9-fold more potent) . Conversely, 3-Amino-6-(1-imidazolyl)pyridazine binds with ~33-fold selectivity over the α₂-adrenergic receptor (Ki = 29,500 nM in [³H]clonidine displacement from rat cortex membranes), yielding a modest but measurable I2/α₂ selectivity window [1]. For comparison, idazoxan binds α₂-adrenoceptors with high affinity (pKi ≈ 8.01 at α₂A), making its I2/α₂ selectivity ratio <1, while BU224 shows >1,000-fold I2 selectivity. The target compound thus offers a distinct intermediate-affinity, intermediate-selectivity profile within the I2 ligand pharmacopeia.

I2 imidazoline receptor radioligand binding pain pharmacology

Fragment-Like Physicochemical Profile

3-Amino-6-(1-imidazolyl)pyridazine possesses a computed XLogP3 of -0.4 and a Topological Polar Surface Area (TPSA) of 69.6 Ų . These values place it firmly within the Rule-of-Three (Ro3) fragment space (MW < 300; clogP ≤ 3; HBD ≤ 3; HBA ≤ 3) and compare favorably with the imidazo[1,2-b]pyridazine fragment 1, which served as the starting point for the DYRK1A inhibitor program and exhibited favorable thermodynamic solubility and low intrinsic clearance in human liver microsomes [1]. In contrast, lead-optimized imidazo[1,2-b]pyridazine kinase inhibitors — such as the Pim inhibitor 22m (MW not disclosed but substantially elaborated from the fragment core) and the ALK inhibitor O-10 (MW anticipated >400, IC₅₀ values 2.6–23 nM across mutants) [2] — carry extensive substitution that increases lipophilicity and molecular weight beyond fragment space. The negative XLogP3 (-0.4) of the target compound is notably lower than that of many 3-amino-6-aryl-pyridazine CB2 agonist leads, which incorporate lipophilic aryl substituents (e.g., compound 35, Gleave et al. 2010) [3], suggesting superior aqueous solubility and a more attractive starting point for property-based lead optimization.

fragment-based drug discovery lead-like properties ligand efficiency

Scaffold Topology and Binding Mode Differentiation

3-Amino-6-(1-imidazolyl)pyridazine is a non-fused biheterocycle with a single rotatable C–N bond linking the imidazole and pyridazine rings (Rotatable Bond Count = 1) . In contrast, imidazo[1,2-b]pyridazine — the scaffold underlying Pim inhibitors (e.g., 22m, IC₅₀ Pim-1 = 0.024 nM) [1] and DYRK1A inhibitors (e.g., compound 17) [2] — is a fully fused, planar bicyclic system with zero rotational freedom between the imidazole and pyridazine components. This topological distinction has mechanistic consequences: crystallographic studies of imidazo[1,2-b]pyridazines bound to DYRK1A (compound 17) and PIM kinases show a rigid hinge-binding geometry enforced by the fused core [1][2], while the non-fused target compound can sample a broader conformational ensemble, potentially engaging kinase hinge regions or allosteric pockets with a distinct pharmacophoric presentation. Furthermore, the non-fused scaffold permits independent functionalization at the 3-amino position (via amide bond formation, reductive amination, or Buchwald–Hartwig coupling) without perturbing the imidazole–target interaction, offering a synthetic diversification vector not available in the fused series.

scaffold hopping kinase hinge binder medicinal chemistry diversification

Commercial Availability and Purity

3-Amino-6-(1-imidazolyl)pyridazine is commercially available from multiple suppliers at purities of 95% and 98% [1]. The compound is sold in research-scale quantities (0.25 g from eNovation Chemicals LLC at $1,320 USD; 250 mg from Shanghai Hao Hong Biomedical Technology Co., Ltd. at ¥13,680 CNY) [1]. This commercial accessibility contrasts with many bespoke imidazo[1,2-b]pyridazine kinase inhibitor leads (e.g., compound 22m, compound O-10), which require de novo custom synthesis and are not available as off-the-shelf catalog items. Furthermore, unlike the widely used I2 reference ligands 2-BFI and BU224 — which are sold as pharmacological tool compounds with characterized bioactivity — 3-Amino-6-(1-imidazolyl)pyridazine is positioned as a synthetic intermediate and fragment-like building block, enabling users to establish proprietary IP through downstream derivatization rather than competing within the crowded composition-of-matter space of fused imidazopyridazine kinase inhibitors.

chemical procurement fragment library assay-ready compound

3-Amino-6-(1-imidazolyl)pyridazine: Research & Procurement Scenarios


I2 Receptor Tool for α₂-Adrenergic Discrimination

3-Amino-6-(1-imidazolyl)pyridazine provides an intermediate-affinity I2 ligand (Ki = 891 nM) with a measurable ~33-fold selectivity window over the α₂-adrenergic receptor (Ki = 29,500 nM) [1]. This profile is distinct from idazoxan, which lacks I2 selectivity, and from the high-affinity agonists 2-BFI (Ki = 9.8 nM) and BU224 (Ki = 2.1 nM), which saturate I2 binding sites and may engage ancillary targets at working concentrations . Researchers investigating I2-mediated analgesia or neuroprotection in ex vivo tissue preparations (e.g., rabbit kidney membranes, rat brain slices) can use the compound at low-micromolar concentrations to elicit I2 receptor occupancy while minimizing confounding α₂-adrenergic activation — a concentration window not achievable with idazoxan.

Fragment-Based Lead Generation for Kinase Inhibitors

The non-fused architecture and fragment-compliant physicochemical properties (XLogP3 = -0.4, TPSA = 69.6 Ų, MW = 161.16, Rotatable Bond Count = 1) [1] position this compound as a viable starting point for fragment growing or scaffold-hopping campaigns targeting kinase ATP-binding sites. The imidazo[1,2-b]pyridazine scaffold has been extensively optimized for Pim, DYRK1A, ALK, Mps1, and IKKβ kinases, with co-crystal structures confirming hinge-region binding in the fused series [2]. The non-fused variant, with its free 3-amino group and conformational flexibility, can be elaborated via parallel chemistry at the amino position to generate proprietary screening libraries that explore alternative hinge-binding geometries, potentially accessing selectivity profiles not achievable with the fully planar, rigidified fused analogs. Initial screening could employ differential scanning fluorimetry (DSF) or kinase activity assays at 10–100 μM compound concentration, consistent with standard fragment screening protocols.

Synthetic Intermediate via Primary Amine Handle

The 3-amino substituent provides a chemical diversification point amenable to amide coupling, reductive amination, sulfonamide formation, or Buchwald–Hartwig N-arylation, enabling rapid analog generation without perturbing the imidazole pharmacophore [1]. This contrasts with 3,6-di(1H-imidazol-1-yl)pyridazine, where both reactive positions are occupied by imidazole rings, precluding regioselective modification . The 3-amino-6-aryl-pyridazine CB2 agonist series (Gleave et al., 2010) demonstrates the successful exploitation of the 3-amino position for introducing aryl diversity; replacement of the 6-aryl group with a 6-imidazolyl moiety — uniquely present in 3-Amino-6-(1-imidazolyl)pyridazine — could be explored to generate CB2 agonists or kinase inhibitors with differentiated substituent vectors. The compound thus serves as a versatile late-stage diversification intermediate for medicinal chemistry programs requiring a pre-installed imidazole hydrogen-bond donor/acceptor motif.

Procurement for Fragment Libraries & Screening Decks

Given its commercial availability at 95–98% purity in research-scale quantities [1], 3-Amino-6-(1-imidazolyl)pyridazine can be procured off-the-shelf for inclusion in academic fragment libraries or commercial screening decks. Its low molecular weight (161.16 Da), favorable polarity (TPSA = 69.6 Ų), and single hydrogen-bond donor count (HBD = 1) satisfy the Rule-of-Three criteria for fragment libraries. The compound addresses an underexplored region of heterocyclic chemical space — the non-fused, monofunctionalized imidazolyl-pyridazine — that is structurally distinct from the ubiquitous fused imidazo[1,2-b]pyridazine scaffolds that dominate current kinase-targeted screening collections. Procurement in bulk (>1 g) may be arranged through custom synthesis requests to commercial suppliers, though current catalog listings are limited to sub-gram quantities.

Quote Request

Request a Quote for 3-Amino-6-(1-imidazolyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.